molecular formula C12H15NO3 B15305582 Benzyl N-methyl-N-(2-oxopropyl)carbamate

Benzyl N-methyl-N-(2-oxopropyl)carbamate

Cat. No.: B15305582
M. Wt: 221.25 g/mol
InChI Key: WZLAFGMZQJASBX-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N-(2-oxopropyl)carbamate is an organic compound belonging to the class of benzyloxycarbonyls. It is characterized by a carbonyl group substituted with a benzyloxyl group. The molecular formula of this compound is C11H13NO3, and it has a molecular weight of 207.2258 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-methyl-N-(2-oxopropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with N-methyl-N-(2-oxopropyl)amine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-methyl-N-(2-oxopropyl)carbamate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl N-methyl-N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modify proteins through carbamoylation, altering their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-methyl-N-(2-oxopropyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the N-methyl and oxopropyl groups enhances its versatility in various applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-methyl-N-(2-oxopropyl)carbamate

InChI

InChI=1S/C12H15NO3/c1-10(14)8-13(2)12(15)16-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI Key

WZLAFGMZQJASBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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